molecular formula C10H12F3NO B3147977 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline CAS No. 634187-67-0

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Cat. No.: B3147977
CAS No.: 634187-67-0
M. Wt: 219.2 g/mol
InChI Key: JUYARYFJSNVXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-2-(trifluoromethyl)phenol and isopropyl bromide.

    Etherification: The first step involves the etherification of 4-nitro-2-(trifluoromethyl)phenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(Propan-2-yloxy)-2-(trifluoromethyl)nitrobenzene.

    Reduction: The nitro group in 4-(Propan-2-yloxy)-2-(trifluoromethyl)nitrobenzene is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H₂), yielding this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target sites, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yloxy)-2-methyl aniline: Similar structure but lacks the trifluoromethyl group.

    4-(Propan-2-yloxy)-2-chloroaniline: Contains a chlorine atom instead of a trifluoromethyl group.

    4-(Propan-2-yloxy)-2-fluoroaniline: Contains a fluorine atom instead of a trifluoromethyl group.

Uniqueness

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications compared to its analogs.

Properties

IUPAC Name

4-propan-2-yloxy-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-6(2)15-7-3-4-9(14)8(5-7)10(11,12)13/h3-6H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYARYFJSNVXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.